molecular formula C19H25N3O2S2 B285482 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide

Katalognummer B285482
Molekulargewicht: 391.6 g/mol
InChI-Schlüssel: BGFOWZXZONVQOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide, also known as TAK-659, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of selective inhibitors of BTK (Bruton's tyrosine kinase) and is currently being studied for its potential in treating various diseases.

Wirkmechanismus

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide selectively binds to BTK and inhibits its activity, thereby blocking the downstream signaling pathways that promote the survival and proliferation of B-cells. This ultimately leads to the death of the malignant B-cells and the suppression of the immune response in autoimmune and inflammatory disorders.
Biochemical and Physiological Effects:
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide has been shown to induce apoptosis (programmed cell death) in B-cells, inhibit the production of cytokines (inflammatory molecules), and reduce the activation of immune cells. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide in lab experiments include its selectivity for BTK, its favorable pharmacokinetic profile, and its potential for treating various diseases. However, its limitations include the need for further studies to determine its safety and efficacy in humans, as well as the potential for off-target effects.

Zukünftige Richtungen

There are several potential future directions for the research and development of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide. These include:
1. Investigating its potential in combination therapy with other drugs for the treatment of B-cell malignancies and autoimmune diseases.
2. Studying its effects on other immune cells and signaling pathways.
3. Developing more potent and selective BTK inhibitors based on the structure of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide.
4. Conducting clinical trials to determine its safety and efficacy in humans.
In conclusion, 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide is a promising chemical compound that has shown potential in the treatment of various diseases. Its selective inhibition of BTK makes it a potential therapeutic target for diseases that involve aberrant B-cell signaling. Further research is needed to determine its safety and efficacy in humans and to explore its potential in combination therapy with other drugs.

Synthesemethoden

The synthesis of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide involves a multi-step process that starts with the reaction of 4-tert-butyl-2-bromoacetic acid with thioamide to form 4-tert-butyl-1,3-thiazole-2-carboxylic acid. This is followed by the reaction of the acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(4-morpholinyl)aniline to form the final product, 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide.

Wissenschaftliche Forschungsanwendungen

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide has shown promising results in the treatment of various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. It has been found to selectively inhibit BTK, which plays a crucial role in the development and survival of B-cells. This makes it a potential therapeutic target for diseases that involve aberrant B-cell signaling.

Eigenschaften

Molekularformel

C19H25N3O2S2

Molekulargewicht

391.6 g/mol

IUPAC-Name

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(2-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C19H25N3O2S2/c1-19(2,3)16-12-25-18(21-16)26-13-17(23)20-14-6-4-5-7-15(14)22-8-10-24-11-9-22/h4-7,12H,8-11,13H2,1-3H3,(H,20,23)

InChI-Schlüssel

BGFOWZXZONVQOD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=CC=CC=C2N3CCOCC3

Kanonische SMILES

CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=CC=CC=C2N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.